molecular formula C7H10N2O2S B8430653 1-Isopropyl-2-methylsulfanyl-1H-imidazole-4,5-dione

1-Isopropyl-2-methylsulfanyl-1H-imidazole-4,5-dione

Cat. No. B8430653
M. Wt: 186.23 g/mol
InChI Key: IKOXWQJOMMSXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-2-methylsulfanyl-1H-imidazole-4,5-dione is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropyl-2-methylsulfanyl-1H-imidazole-4,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-2-methylsulfanyl-1H-imidazole-4,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-methylsulfanyl-1-propan-2-ylimidazole-4,5-dione

InChI

InChI=1S/C7H10N2O2S/c1-4(2)9-6(11)5(10)8-7(9)12-3/h4H,1-3H3

InChI Key

IKOXWQJOMMSXLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(=O)N=C1SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropyl thiourea 9 (8.0 g, 67.7 mmol) in 100 ml of dry acetone was added iodomethane (6.3 ml, 101 mmol) dropwise at room temperature. After the addition was completed, the mixture was refluxed for 1 hour, and the solvent was evaporated to dryness under the reduced pressure to give a gum. The gummy hydroiodide salt was suspended in 200 ml of dry methylene chloride and to the suspension was added triethylamine (37.7 ml, 270 mmol). The mixture was stirred for 30 minutes at room temperature, cooled down to −78° C. with a dry ice/acetone bath. To the mixture was added dropwise oxalyl chloride (40.6 ml of 2M solution, 81.2 mmol) and stirred at −78° C. for 1 hour. The reaction was quenched by addition of water to decompose the excess oxalyl chloride, the solvent was dried over Na2SO4 and evaporated to dryness in vacuo.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydroiodide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37.7 mL
Type
reactant
Reaction Step Three
Quantity
40.6 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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